6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate
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Overview
Description
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is an organic compound classified as a tetrahydropyridine. It is of significant interest due to its role as a precursor to neurotoxic compounds, which have been extensively studied in the context of neurodegenerative diseases such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate typically involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles to laboratory methods, with adjustments for scale and efficiency. The use of automated reactors and stringent quality control measures are common in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methyl-4-phenylpyridinium ion (MPP+), a neurotoxic metabolite.
Reduction: Reduction reactions can convert the compound back to its tetrahydropyridine form.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or halides.
Major Products Formed
Scientific Research Applications
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its conversion to 1-methyl-4-phenylpyridinium ion (MPP+). MPP+ selectively targets dopaminergic neurons in the substantia nigra, leading to their destruction. This process involves the inhibition of mitochondrial complex I, resulting in oxidative stress and neuronal death .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A closely related compound that also serves as a precursor to MPP+.
1-Methyl-4-(2’-methylphenyl)-1,2,3,6-tetrahydropyridine: Another derivative with similar neurotoxic properties.
Uniqueness
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is unique due to its specific structural configuration, which influences its reactivity and the types of reactions it undergoes. Its role as a precursor to neurotoxic compounds makes it particularly valuable in neurodegenerative disease research .
Properties
CAS No. |
106129-25-3 |
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Molecular Formula |
C12H16ClNO4 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
6-methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium;perchlorate |
InChI |
InChI=1S/C12H16N.ClHO4/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;2-1(3,4)5/h2-4,8-9H,5-7,10H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
RPTHBDJGPNXGBH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](CCCC1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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